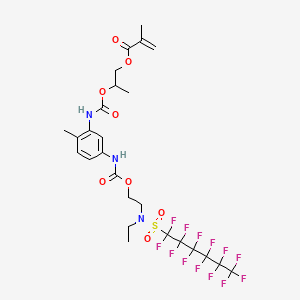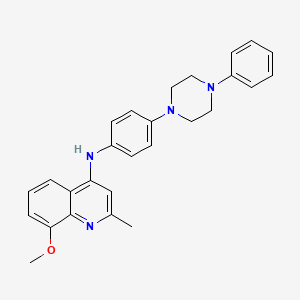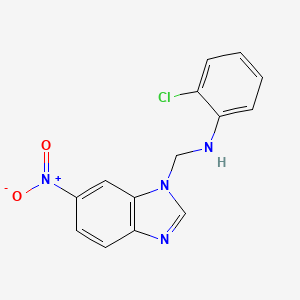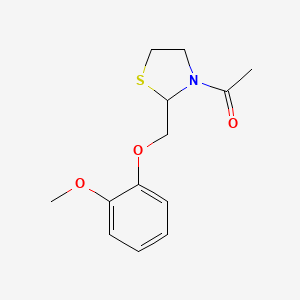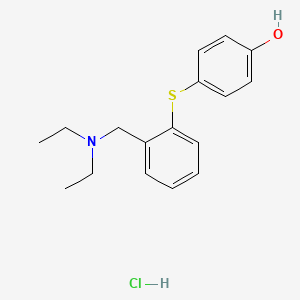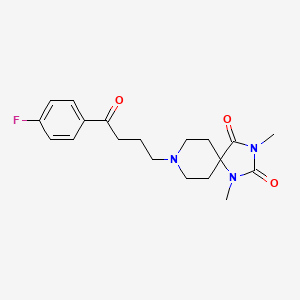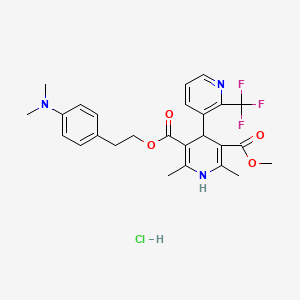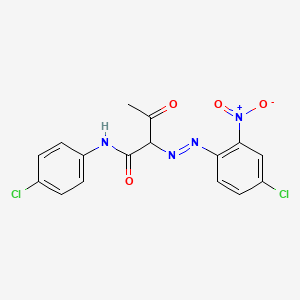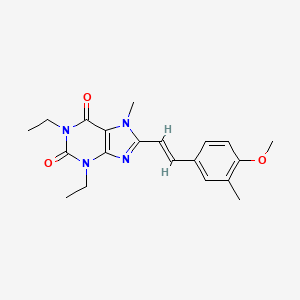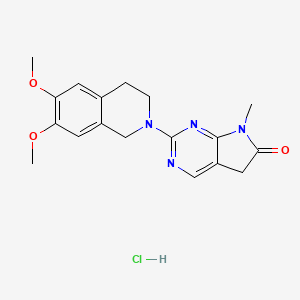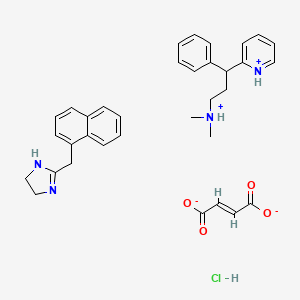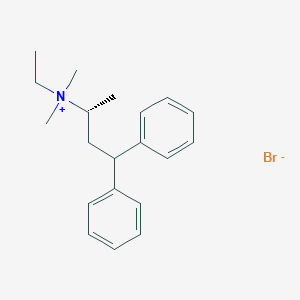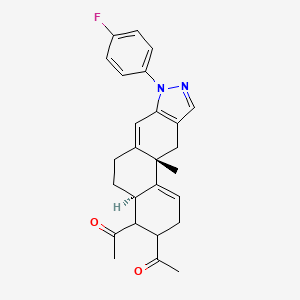
78I8Qua66B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “78I8Qua66B” is a synthetic chemical with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “78I8Qua66B” involves multiple steps, starting with the preparation of intermediate compounds. The initial step typically involves a condensation reaction between two primary reactants under controlled temperature and pressure conditions. The intermediate product is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the production rate.
Análisis De Reacciones Químicas
Types of Reactions
“78I8Qua66B” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions involving “this compound” are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
“78I8Qua66B” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: “this compound” is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of “78I8Qua66B” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Propiedades
Número CAS |
83880-39-1 |
|---|---|
Fórmula molecular |
C26H27FN2O2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1-[(4aR,11aS)-4-acetyl-8-(4-fluorophenyl)-11a-methyl-3,4,4a,5,6,11-hexahydro-2H-naphtho[1,2-f]indazol-3-yl]ethanone |
InChI |
InChI=1S/C26H27FN2O2/c1-15(30)21-10-11-23-22(25(21)16(2)31)9-4-18-12-24-17(13-26(18,23)3)14-28-29(24)20-7-5-19(27)6-8-20/h5-8,11-12,14,21-22,25H,4,9-10,13H2,1-3H3/t21?,22-,25?,26-/m0/s1 |
Clave InChI |
FMYJTJNSCOXCIK-YBBLHBAWSA-N |
SMILES isomérico |
CC(=O)C1CC=C2[C@@H](C1C(=O)C)CCC3=CC4=C(C[C@@]32C)C=NN4C5=CC=C(C=C5)F |
SMILES canónico |
CC(=O)C1CC=C2C(C1C(=O)C)CCC3=CC4=C(CC32C)C=NN4C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


